Benzenamine, N-[[4-(2-phenylethenyl)phenyl]methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N-[[4-(2-phenylethenyl)phenyl]methylene]- is an organic compound with the molecular formula C14H15N. It is also known by other names such as 4-Stilbenamine, p-Styrylaniline, and 4-Aminostilbene . This compound is characterized by its unique structure, which includes a benzenamine group attached to a phenylethenyl group through a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-[[4-(2-phenylethenyl)phenyl]methylene]- typically involves the reaction of benzenamine with 4-(2-phenylethenyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sodium t-butanolate in toluene at elevated temperatures (around 80°C) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-[[4-(2-phenylethenyl)phenyl]methylene]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted aromatic compounds .
Scientific Research Applications
Benzenamine, N-[[4-(2-phenylethenyl)phenyl]methylene]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe in studying biological systems due to its fluorescent properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of Benzenamine, N-[[4-(2-phenylethenyl)phenyl]methylene]- involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating various biochemical reactions. The pathways involved include electron transfer processes and interactions with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 4-Stilbenamine
- p-Styrylaniline
- 4-Aminostilbene
- p-Aminostilbene
- 4-N-Stilbenamine
- 1-(4-Aminophenyl)-2-phenylethylene
- 4-[2-Phenylethenyl]aniline
- 1-(4-Aminophenyl)-2-phenylethane
Uniqueness
Benzenamine, N-[[4-(2-phenylethenyl)phenyl]methylene]- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .
Properties
CAS No. |
102469-08-9 |
---|---|
Molecular Formula |
C21H17N |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-phenyl-1-[4-(2-phenylethenyl)phenyl]methanimine |
InChI |
InChI=1S/C21H17N/c1-3-7-18(8-4-1)11-12-19-13-15-20(16-14-19)17-22-21-9-5-2-6-10-21/h1-17H |
InChI Key |
WJLUREVGVJOCCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.